

Application Notes and Protocols for (R)-MRT199665 In Vivo Studies

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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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Introduction

(R)-MRT199665 is the R-enantiomer of MRT199665, a potent and ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3] In preclinical research, particularly in the context of acute myeloid leukemia (AML), MRT199665 has demonstrated the ability to induce apoptosis in cancer cells by inhibiting the phosphorylation of key signaling molecules.[1][3] These application notes provide a summary of the available data and detailed protocols for the formulation and potential in vivo administration of **(R)-MRT199665**, drawing upon information from related SIK inhibitors to guide study design in the absence of specific published in vivo data for this compound.

Data Presentation

In Vitro Potency of MRT199665

The following table summarizes the in vitro inhibitory activity of the racemic mixture, MRT199665, against its primary kinase targets. This data is crucial for understanding the compound's potency and selectivity profile.

Kinase Family	Target Kinase	IC ₅₀ (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	
MARK4	2	
SIK	SIK1	110
SIK2	12	
SIK3	43	
AMPK	AMPK α 1	10
AMPK α 2	10	

Data sourced from multiple biochemical assays.[\[1\]](#)[\[2\]](#)

In Vivo Dosage of Structurally Distinct SIK Inhibitors

While specific in vivo dosage data for **(R)-MRT199665** is not currently available in published literature, the following table provides data from in vivo studies of other SIK inhibitors. This information can serve as a valuable reference for estimating a starting dosage range for **(R)-MRT199665** in mouse models.

Compound	Animal Model	Dosage	Administration Route	Dosing Schedule
Compound 7s	MV4-11 AML Xenograft (Mouse)	10 mg/kg and 30 mg/kg	Oral (PO)	Twice Daily (BID)
YKL-05-099	MLL-AF9 AML (Mouse)	Not specified, but well-tolerated doses	Intraperitoneal (IP)	Once Daily
GLPG3312	Mouse	5 mg/kg	Oral (PO)	Not Specified

Experimental Protocols

Formulation of (R)-MRT199665 for In Vivo Administration

The following protocol describes a method for formulating **(R)-MRT199665** for in vivo studies, based on guidelines for its racemic mixture. It is recommended to prepare the working solution fresh on the day of use.

Materials:

- **(R)-MRT199665** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution: Dissolve **(R)-MRT199665** in DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL).^[1]
- Prepare the vehicle: In a sterile tube, mix the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 55% Saline.
- Prepare the final working solution:
 - For a final concentration of 2.75 mg/mL, add 100 µL of the 27.5 mg/mL stock solution to 400 µL of PEG300 and mix thoroughly.^[1]
 - Add 50 µL of Tween-80 to the mixture and mix until uniform.^[1]
 - Add 450 µL of Saline to reach a final volume of 1 mL and vortex thoroughly.^[1]
- Administration: The prepared solution can be administered via appropriate routes such as oral gavage (PO) or intraperitoneal injection (IP). The final volume to be administered will

depend on the weight of the animal and the desired dosage.

In Vivo Efficacy Study in an AML Xenograft Mouse Model (Suggested Protocol)

This protocol is a suggested starting point for evaluating the in vivo efficacy of **(R)-MRT199665** in a mouse model of Acute Myeloid Leukemia (AML), based on protocols for similar compounds.

Animal Model:

- Immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for xenograft studies.
- Engraft mice with a human AML cell line known to be sensitive to SIK inhibition (e.g., MV4-11, OCI-AML2).

Experimental Groups:

- Vehicle Control: Administer the vehicle solution to a cohort of mice.
- **(R)-MRT199665** Treatment Group (Low Dose): Based on related compounds, a starting dose of 10 mg/kg could be evaluated.
- **(R)-MRT199665** Treatment Group (High Dose): A higher dose, for instance 30 mg/kg, could also be tested.
- Positive Control (Optional): A standard-of-care therapeutic for AML can be included for comparison.

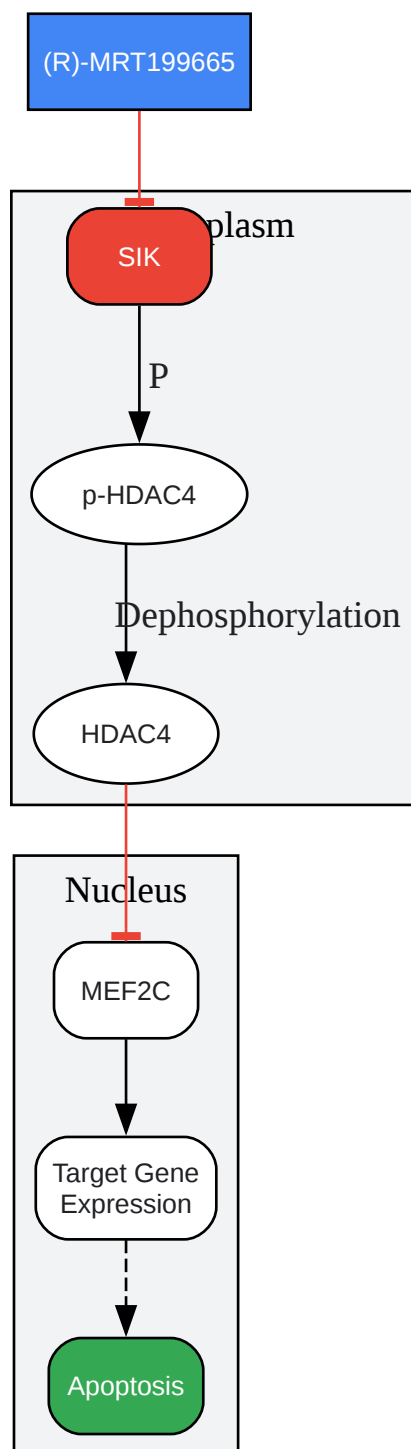
Procedure:

- Tumor Inoculation: Subcutaneously inject AML cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into the experimental groups.

- Drug Administration: Administer **(R)-MRT199665** or vehicle according to the assigned group, dosage, and schedule (e.g., orally, twice daily).
- Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the overall health and survival of the mice.
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualization

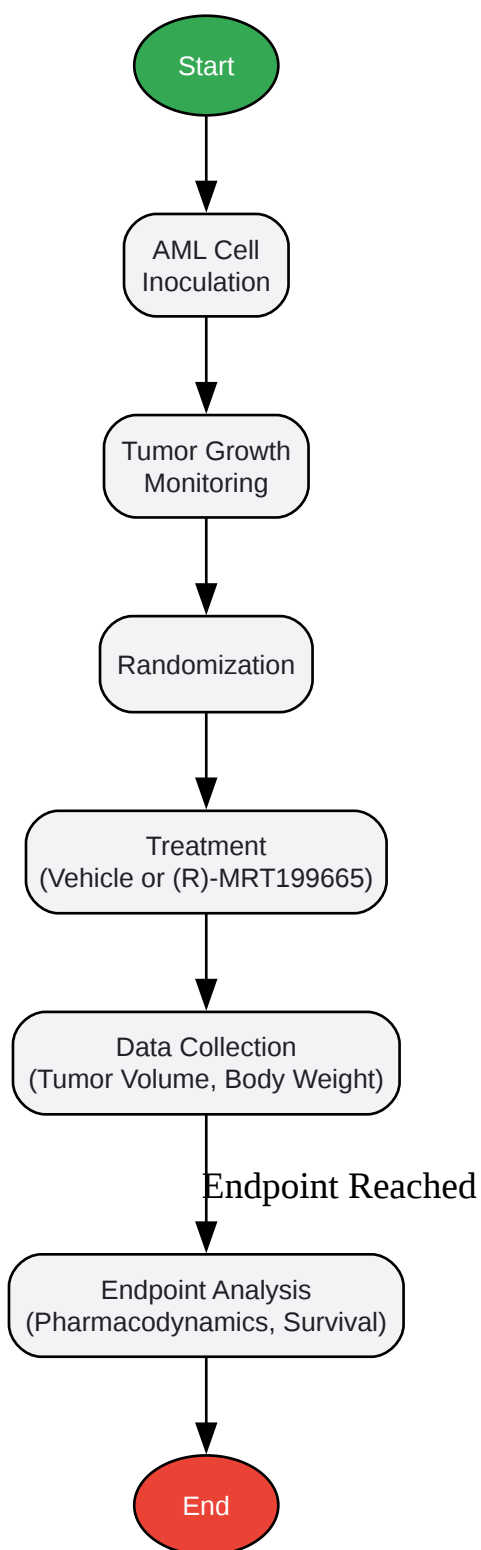
Signaling Pathway of SIK Inhibition by **(R)-MRT199665**



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Caption: SIK inhibition by **(R)-MRT199665** prevents HDAC4 phosphorylation.

Experimental Workflow for In Vivo Efficacy Study



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